6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a purine-imidazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 3-chlorobenzyl chloride reacts with the purine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves methylation of the purine core at specific positions using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, 6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are investigating its ability to interact with specific biological targets, such as enzymes and receptors, to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features make it a candidate for further modification to enhance its activity and selectivity for specific applications.
Mechanism of Action
The mechanism of action of 6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In cancer research, it is believed to interfere with cell proliferation and induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Similar structure but lacks the chlorine atom on the phenyl ring.
6-(3-Methoxyphenyl)methyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Contains a methoxy group instead of a chlorine atom.
6-(4-Chlorophenyl)methyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Chlorine atom is positioned differently on the phenyl ring.
Uniqueness
The presence of the 3-chlorophenyl group in 6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNMZOYPGKHBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.